Methyl 3-(1H-imidazol-4-yl)propanoate

Beschreibung

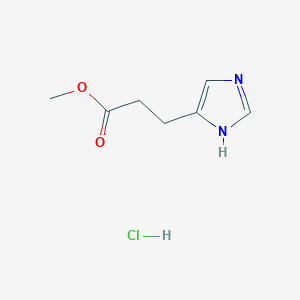

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-(1H-imidazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-11-7(10)3-2-6-4-8-5-9-6/h4-5H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEPBWKUBQUBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate

Introduction

Methyl 3-(1H-imidazol-4-yl)propanoate is a valuable heterocyclic building block in medicinal chemistry and drug development. As a derivative of the amino acid histidine, its imidazole moiety and propanoate chain offer versatile points for chemical modification, enabling its incorporation into a wide array of complex molecular architectures. It serves as a key intermediate in the synthesis of various biologically active compounds, including histamine receptor ligands.[1]

This guide provides a comprehensive overview of the most practical and efficient synthetic route to Methyl 3-(1H-imidazol-4-yl)propanoate, designed for researchers and scientists in the field. We will delve into the strategic considerations, detailed reaction mechanisms, and step-by-step experimental protocols, grounding the discussion in established chemical principles. The primary and most efficient pathway proceeds from urocanic acid, a metabolite of histidine, via a two-step sequence involving catalytic hydrogenation followed by Fischer esterification.

Core Synthetic Strategy Overview

The synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate is most effectively achieved from commercially available starting materials. The logical and field-proven pathway begins with urocanic acid, which is first reduced to saturate the alkene bond, yielding 3-(1H-imidazol-4-yl)propanoic acid. This intermediate is then esterified to produce the target methyl ester.

Caption: High-level overview of the primary synthetic pathway.

Synthetic Route 1: From Urocanic Acid

This two-step synthesis is the most widely documented and reliable method for preparing Methyl 3-(1H-imidazol-4-yl)propanoate. It leverages a selective reduction followed by a classic esterification reaction.

Step 1: Catalytic Hydrogenation of Urocanic Acid

The initial step involves the reduction of the α,β-unsaturated double bond in urocanic acid (3-(1H-Imidazol-4-yl)-2-propenoic acid) to yield 3-(1H-imidazol-4-yl)propanoic acid.[2][3]

Mechanism and Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation. The palladium catalyst provides a surface for the adsorption of both the hydrogen gas and the urocanic acid molecule. This proximity facilitates the stereospecific addition of hydrogen across the double bond, selectively reducing the alkene without affecting the aromatic imidazole ring. This method is highly efficient and clean, with the catalyst being easily removable by filtration upon reaction completion.

Experimental Protocol: Synthesis of 3-(1H-imidazol-4-yl)propanoic Acid

-

Reaction Setup: Suspend urocanic acid (e.g., 2.00 g, 14.5 mmol) in deionized water (40 mL) in a suitable pressure-resistant reaction vessel.[2]

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 200 mg, ~10% by weight of the starting material) to the suspension.[2]

-

Hydrogenation: Seal the vessel and place it under a hydrogen atmosphere (e.g., 30 psi).[2]

-

Reaction Execution: Shake or vigorously stir the mixture at room temperature for approximately 2 hours, or until hydrogen uptake ceases.[2]

-

Work-up: Upon completion, carefully vent the hydrogen atmosphere. Remove the palladium catalyst by filtration through a pad of Celite.

-

Isolation: Concentrate the filtrate in vacuo to yield 3-(1H-imidazol-4-yl)propanoic acid as a solid. The product is typically of high purity and can be used in the next step without further purification.[2] A typical yield for this step is around 96%.[2]

Step 2: Fischer Esterification

The second step is the conversion of the intermediate carboxylic acid to its corresponding methyl ester via Fischer esterification.[4][5]

Mechanism and Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances its electrophilicity. The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[5] To drive the equilibrium towards the product, an excess of the alcohol (methanol) is used as the solvent.[7]

Caption: Detailed experimental workflow for the two-step synthesis.

Experimental Protocol: Synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate

-

Reaction Setup: Dissolve 3-(1H-imidazol-4-yl)-propionic acid (e.g., 1.95 g, 13.9 mmol) in anhydrous methanol (30 mL).[2]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.[2]

-

Reaction Execution: Heat the solution to reflux and maintain for approximately 15 hours.[2] Monitor the reaction progress by TLC or LC-MS if desired.

-

Initial Work-up: After cooling to room temperature, concentrate the reaction mixture in vacuo to remove the excess methanol.[2]

-

Neutralization & Extraction: Dissolve the residue in dichloromethane (CH₂Cl₂, 40 mL) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL) to neutralize the acid catalyst.[2]

-

Further Extraction: Saturate the separated aqueous phase with sodium chloride and extract multiple times with ethyl acetate (EtOAc, 4 x 25 mL) to recover any dissolved product.[2]

-

Isolation: Combine all organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield Methyl 3-(1H-imidazol-4-yl)propanoate as an oil.[2] A typical yield for this step is around 90%.[2]

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| Appearance | Yellow Oil | [2] |

| ¹H NMR (CDCl₃, δ) | 2.68 (t, 2H, J=7.2 Hz), 2.93 (t, 2H, J=7.2 Hz), 3.69 (s, 3H), 6.81 (s, 1H), 7.55 (s, 1H) | [2] |

¹H NMR Analysis:

-

δ 7.55 (s, 1H): Corresponds to the proton at the C2 position of the imidazole ring.

-

δ 6.81 (s, 1H): Corresponds to the proton at the C5 position of the imidazole ring.

-

δ 3.69 (s, 3H): The sharp singlet represents the three protons of the methyl ester group.

-

δ 2.93 (t, 2H): A triplet for the two protons on the carbon adjacent to the imidazole ring.

-

δ 2.68 (t, 2H): A triplet for the two protons on the carbon adjacent to the carbonyl group.

References

- (S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)

- (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)

- Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) - PubMed Central. PubMed Central.

- Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) - ResearchGate.

- 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - ChemicalBook. ChemicalBook.

- Urocanic Acid | C6H6N2O2 | CID 736715 - PubChem. PubChem.

- The Fischer Esterific

- Fischer Esterification - Organic Chemistry Portal. Organic Chemistry Portal.

- Methyl 3-(1H-imidazol-1-yl)

- Fischer Esterification Experiment Virtual Lab - PraxiLabs. PraxiLabs.

- Fischer Esterification-Typical Procedures - OperaChem. OperaChem.

Sources

- 1. Methyl 3-(1H-imidazol-1-yl)propanoate [myskinrecipes.com]

- 2. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. Urocanic Acid | C6H6N2O2 | CID 736715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. praxilabs.com [praxilabs.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(1H-imidazol-4-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Significance

Methyl 3-(1H-imidazol-4-yl)propanoate, a key heterocyclic compound, holds considerable interest within the realms of medicinal chemistry and drug development. As a derivative of imidazole, a scaffold present in numerous biologically active molecules, a thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems. This guide, compiled from a senior application scientist's perspective, provides a comprehensive overview of these critical parameters, the methodologies for their determination, and the scientific rationale underpinning these experimental choices. The accurate characterization of this molecule is the foundational step in harnessing its therapeutic potential, influencing everything from formulation and delivery to its interaction with biological targets.

Section 1: Core Physicochemical Characteristics

A foundational understanding of a compound's physicochemical profile is the bedrock of rational drug design and development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and are thus critical predictors of its ultimate therapeutic efficacy and safety.

Chemical Identity and Structure

-

IUPAC Name: Methyl 3-(1H-imidazol-4-yl)propanoate

-

Synonyms: Methyl 4-imidazolepropionate, Methyl 3-(4-imidazolyl)propanoate

-

CAS Number: 31434-93-2 (for the hydrochloride salt)[1]

-

Molecular Formula: C₇H₁₀N₂O₂[2]

-

Molecular Weight: 154.17 g/mol [2]

The structure of Methyl 3-(1H-imidazol-4-yl)propanoate features a propanoate methyl ester chain attached to the C4 position of an imidazole ring. This arrangement of a lipophilic ester group and a polar, ionizable imidazole ring imparts a unique amphiphilic character to the molecule, which is central to its behavior in both aqueous and lipid environments.

Tabulated Physicochemical Data

| Property | Value (Hydrochloride Salt) | Value (Free Base - Predicted/Estimated) | Significance in Drug Development |

| Melting Point (°C) | 42-45[3] | Not available | Influences formulation, stability, and purification strategies. |

| Boiling Point (°C) | 328[3] | Not available | Relevant for purification by distillation and assessing thermal stability. |

| Density (g/cm³) | 1.183[3] | Not available | Important for formulation and manufacturing processes. |

| pKa | Not available | ~6.5 - 7.5 (imidazole ring) | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| logP (octanol/water) | Not available | ~0.5 - 1.5 | A key measure of lipophilicity, influencing membrane permeability and distribution. |

| Aqueous Solubility | Soluble in methanol, dichloromethane, ethyl acetate[3] | Moderately soluble | Affects dissolution, absorption, and formulation options. |

Section 2: Experimental Determination of Physicochemical Properties

The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used for their determination. This section details the standard, self-validating methodologies for characterizing the key properties of Methyl 3-(1H-imidazol-4-yl)propanoate.

Determination of pKa: The Ionization Constant

The pKa of the imidazole ring is a critical parameter as it dictates the charge state of the molecule at physiological pH (around 7.4). This, in turn, profoundly influences its interaction with biological targets, membrane permeability, and solubility.

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and direct measurement of the equilibrium between the protonated and deprotonated forms of the molecule.[4] The method relies on monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

-

Preparation of the Free Base: If starting with the hydrochloride salt, the free base must be generated. This can be achieved by dissolving the salt in a minimal amount of water, adding a stoichiometric amount of a suitable base (e.g., sodium bicarbonate), and extracting the free base into an organic solvent like ethyl acetate. The organic layer is then dried and the solvent evaporated to yield the free base.[5]

-

Sample Preparation: Accurately weigh a sample of Methyl 3-(1H-imidazol-4-yl)propanoate free base and dissolve it in a suitable co-solvent system (e.g., methanol/water) to ensure complete dissolution. The initial concentration should be in the range of 1-10 mM.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel and purge with an inert gas (e.g., nitrogen or argon) to exclude atmospheric carbon dioxide, which can interfere with the titration of basic compounds.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the imidazole moieties have been protonated. This corresponds to the inflection point of the titration curve. The pKa can be more accurately determined by plotting the first or second derivative of the titration curve.[6]

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP: The Partition Coefficient

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. It is a key determinant of its ability to cross biological membranes and its distribution into various tissues. For ionizable compounds like Methyl 3-(1H-imidazol-4-yl)propanoate, it is more accurate to determine the distribution coefficient (logD) at a specific pH, typically 7.4, which reflects physiological conditions.[7][8]

The shake-flask method is the traditional and most reliable method for determining logP/logD values.[9] It involves directly measuring the concentration of the analyte in two immiscible phases (n-octanol and a buffered aqueous solution) after they have reached equilibrium.

-

Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This ensures that the two phases are in equilibrium before the addition of the analyte.

-

Sample Preparation: Prepare a stock solution of Methyl 3-(1H-imidazol-4-yl)propanoate in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated buffer in a sealed container.

-

Equilibration: Shake the container for a sufficient time (e.g., 24 hours) to ensure that the compound has reached equilibrium between the two phases.

-

Phase Separation: Centrifuge the container to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logD is calculated using the following formula: logD = log ( [Concentration in octanol] / [Concentration in aqueous phase] )

Caption: Workflow for logD determination using the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor influencing a drug's dissolution rate and, consequently, its absorption. Poor aqueous solubility is a major hurdle in drug development.

An HPLC-based saturation method provides a robust and accurate determination of thermodynamic solubility.[10][11] This method involves creating a saturated solution of the compound and then quantifying its concentration using HPLC.

-

Sample Preparation: Add an excess amount of Methyl 3-(1H-imidazol-4-yl)propanoate to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.[10]

Section 3: Stability Profile

Understanding the stability of a drug candidate under various stress conditions is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[12]

Forced Degradation Studies

Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[13][14] For an imidazole-containing compound like Methyl 3-(1H-imidazol-4-yl)propanoate, key stress conditions to evaluate include:

-

Acid and Base Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. The imidazole ring itself can also be affected.[15]

-

Oxidation: The imidazole ring can be susceptible to oxidation, particularly in the presence of oxidizing agents like hydrogen peroxide.[15]

-

Photostability: Exposure to light, especially UV light, can lead to photodegradation.[15]

-

Thermal Stress: Elevated temperatures can accelerate degradation.

The degradation products are typically identified and quantified using a stability-indicating HPLC method coupled with mass spectrometry (LC-MS).

Section 4: Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of Methyl 3-(1H-imidazol-4-yl)propanoate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the imidazole ring and the propanoate chain are unique fingerprints of the molecule. NMR can also be used to determine the site of protonation in pKa studies.[16][17]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, such as the C=O stretch of the ester and the N-H and C-N vibrations of the imidazole ring.

-

Mass Spectrometry (MS): Mass spectrometry provides the accurate molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.[18]

Conclusion: A Pathway to Informed Drug Development

The physicochemical properties of Methyl 3-(1H-imidazol-4-yl)propanoate are intricately linked to its potential as a therapeutic agent. This guide has provided a comprehensive framework for the experimental determination of its key characteristics, emphasizing the importance of robust and validated methodologies. A thorough understanding of its pKa, lipophilicity, solubility, stability, and spectroscopic profile empowers researchers and drug development professionals to make informed decisions, from lead optimization and formulation design to predicting its in vivo behavior. The principles and protocols outlined herein serve as a vital roadmap for unlocking the full therapeutic potential of this and other novel imidazole-based compounds.

References

-

protocols.io. (2024, September 23). LogP/LogD shake-flask method. [Link][7]

-

MDPI. (2022). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link][16]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link][10]

-

DergiPark. potentiometric titration of some imidazole derivatives in nonaqueous solvent. [Link][19]

-

PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link][15]

-

Semantic Scholar. Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link][20]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link][21]

-

ResearchGate. (2025, October 20). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. [Link][22]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link][11]

-

PubMed. (2014). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [Link][23]

-

Canadian Society for Pharmaceutical Sciences. Supplementary Information File. [Link][24]

-

ResearchGate. (2025, August 29). pKa determination by 1H NMR spectroscopy - An old methodology revisited. [Link][17][25]

-

ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link][26]

-

Semantic Scholar. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link][27]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link][28]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link][4]

-

DOI. SUPPORTING INFORMATION Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anti-cancer Pyrrole-Imidazole Po. [Link][6]

-

MedCrave. (2016, December 14). Forced Degradation Studies. [Link][12]

-

MySkinRecipes. (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate. [Link][29]

-

Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link][14]

-

Doc Brown's Chemistry. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. [Link][18]

-

Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. [Link][30]

-

MySkinRecipes. Methyl 3-(1H-imidazol-1-yl)propanoate. [Link][5]

-

Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent?[Link][31]

-

PubChemLite. Methyl 3-(1h-imidazol-4-yl)propanoate hydrochloride (C7H10N2O2). [Link][32]

Sources

- 1. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE | 31434-93-2 [amp.chemicalbook.com]

- 3. On the automated determination of pKa by NMR in DMSO : water mixtures - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Methyl 3-(1H-imidazol-1-yl)propanoate [myskinrecipes.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. pharmaguru.co [pharmaguru.co]

- 11. improvedpharma.com [improvedpharma.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. biomedres.us [biomedres.us]

- 15. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [sonar.ch]

- 18. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. semanticscholar.org [semanticscholar.org]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. researchgate.net [researchgate.net]

- 23. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Potentiometric Determination of Acid Dissociation Constants (pK a) for an Anticancer Pyrrole-Imidazole Polyamide. | Semantic Scholar [semanticscholar.org]

- 28. sciforum.net [sciforum.net]

- 29. (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate [myskinrecipes.com]

- 30. ajrconline.org [ajrconline.org]

- 31. reddit.com [reddit.com]

- 32. PubChemLite - Methyl 3-(1h-imidazol-4-yl)propanoate hydrochloride (C7H10N2O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Methyl 3-(1H-imidazol-4-yl)propanoate (CAS Number: 31434-93-2)

This technical guide provides a comprehensive overview of Methyl 3-(1H-imidazol-4-yl)propanoate, a key heterocyclic building block in contemporary drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth insights into its synthesis, purification, characterization, and applications, with a focus on the underlying scientific principles and practical considerations.

Introduction: The Strategic Importance of the Imidazole Moiety

The imidazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active molecules, including the essential amino acid histidine. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capabilities with metal ions make it a versatile component in the design of therapeutic agents. Methyl 3-(1H-imidazol-4-yl)propanoate serves as a crucial intermediate, providing a flexible three-carbon linker attached to the C4 position of the imidazole ring, a common motif in various pharmacologically active compounds.

This guide will delve into the practical aspects of working with this compound, from its synthesis from readily available starting materials to its purification and detailed analytical characterization. Furthermore, we will explore its utility as a precursor in the synthesis of high-value molecules, particularly in the context of histamine receptor modulation.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use and safe handling in a laboratory setting.

| Property | Value | Source |

| CAS Number | 31434-93-2 | [1] |

| Molecular Formula | C₇H₁₀N₂O₂ | [2] |

| Molecular Weight | 154.17 g/mol | [2] |

| Appearance | Yellow oil | [3] |

| Boiling Point | 354.3°C at 760 mmHg (Predicted) | [4] |

| Flash Point | 168°C (Predicted) | [4] |

| pKa | 14.00 ± 0.10 (Predicted) | Not explicitly found, typical for imidazole NH |

| LogP | 1.31730 (Predicted) | [4] |

Safety Information:

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term storage, refrigeration at 2-8°C is recommended to prevent degradation.

Synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate

The synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate is a two-step process commencing with the reduction of urocanic acid to 3-(1H-imidazol-4-yl)propanoic acid, followed by Fischer esterification. This synthetic route is efficient and utilizes readily available starting materials.

Synthesis Workflow

Step 1: Synthesis of 3-(1H-imidazol-4-yl)propanoic acid

Principle: The synthesis of the carboxylic acid precursor is achieved through the catalytic hydrogenation of urocanic acid. The palladium on carbon (Pd/C) catalyst facilitates the reduction of the carbon-carbon double bond in the acrylic acid side chain. This method is highly effective and selective, providing the desired saturated carboxylic acid in high yield.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, suspend urocanic acid (2.00 g, 14.5 mmol) and 10% palladium on carbon (200 mg, 0.19 mmol) in deionized water (40 mL).[3]

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 30 psi with hydrogen and shake or stir the suspension vigorously at room temperature for 2 hours.[3]

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 3-(1H-imidazol-4-yl)propanoic acid as a colorless solid (yield: 1.95 g, 96%).[3]

Expert Insight: The choice of water as the solvent is advantageous for this reaction as both the starting material and the product have good solubility, and it simplifies the work-up procedure. The use of a catalytic amount of Pd/C ensures a clean and efficient reduction without the need for harsh reducing agents.

Step 2: Fischer Esterification to Methyl 3-(1H-imidazol-4-yl)propanoate

Principle: The final product is obtained via a classic Fischer esterification of the synthesized carboxylic acid. In this acid-catalyzed reaction, methanol acts as both the solvent and the nucleophile. A catalytic amount of a strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.

Experimental Protocol:

-

Reaction Setup: Dissolve 3-(1H-imidazol-4-yl)propanoic acid (1.95 g, 13.9 mmol) in methanol (30 mL) in a round-bottom flask equipped with a reflux condenser.[3]

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 15 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane (40 mL) and wash with a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize the excess acid.[3]

-

Extraction: Saturate the aqueous phase with sodium chloride to decrease the solubility of the product and extract with ethyl acetate (4 x 25 mL).[3]

-

Isolation: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain Methyl 3-(1H-imidazol-4-yl)propanoate as a yellow oil (yield: 1.93 g, 90%).[3]

Expert Insight: The extended reflux time is necessary to drive the equilibrium of the Fischer esterification towards the product side. The work-up with sodium bicarbonate is a critical step to remove the acid catalyst, and the subsequent extraction with a suitable organic solvent ensures efficient isolation of the desired ester.

Purification and Analysis

Purification

Due to the basic nature of the imidazole ring, purification by silica gel chromatography can sometimes be challenging, leading to peak tailing. However, with the appropriate choice of solvent systems and techniques, high purity can be achieved.

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is a good starting point. To mitigate peak tailing, the addition of a small amount of triethylamine (0.1-1%) to the mobile phase is highly recommended. This neutralizes the acidic silanol groups on the silica surface.

-

Loading: The crude product can be loaded directly onto the column if it is an oil. For solid or viscous samples, "dry loading" by adsorbing the compound onto a small amount of silica gel before loading is preferable for better separation.

-

Elution and Collection: Elute the column with the chosen solvent system and collect fractions. Monitor the fractions by TLC.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization (for the hydrochloride salt):

If the product is converted to its hydrochloride salt, recrystallization can be an effective method for final purification. A suitable solvent system would typically be a polar protic solvent like ethanol or isopropanol, potentially with the addition of a less polar co-solvent like diethyl ether to induce crystallization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for the structural elucidation of Methyl 3-(1H-imidazol-4-yl)propanoate.

-

¹H NMR (CDCl₃):

-

δ 7.55 (s, 1H): Proton at the C2 position of the imidazole ring.

-

δ 6.81 (s, 1H): Proton at the C5 position of the imidazole ring.

-

δ 3.69 (s, 3H): Methyl protons of the ester group.

-

δ 2.93 (t, J=7.2 Hz, 2H): Methylene protons adjacent to the imidazole ring.

-

δ 2.68 (t, J=7.2 Hz, 2H): Methylene protons adjacent to the carbonyl group.[3]

-

-

¹³C NMR (Predicted): Based on the structure and data from similar compounds, the following chemical shifts can be predicted:

-

~173 ppm: Carbonyl carbon of the ester.

-

~135 ppm: C2 of the imidazole ring.

-

~134 ppm: C4 of the imidazole ring.

-

~116 ppm: C5 of the imidazole ring.

-

~52 ppm: Methyl carbon of the ester.

-

~34 ppm: Methylene carbon adjacent to the carbonyl group.

-

~24 ppm: Methylene carbon adjacent to the imidazole ring.

-

Infrared (IR) Spectroscopy:

FTIR spectroscopy can be used to identify the key functional groups present in the molecule.

-

~3100-2800 cm⁻¹: N-H and C-H stretching vibrations of the imidazole ring and the alkyl chain.

-

~1735 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group.

-

~1500-1400 cm⁻¹: C=C and C=N stretching vibrations within the imidazole ring.

-

~1200-1100 cm⁻¹: C-O stretching vibration of the ester.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the compound. For Methyl 3-(1H-imidazol-4-yl)propanoate, the expected [M+H]⁺ ion would be at m/z 155.08.

High-Performance Liquid Chromatography (HPLC):

HPLC is an excellent technique for assessing the purity of the final product and for in-process monitoring of the reaction.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid. The acidic modifier helps to protonate the imidazole ring, leading to sharper peaks.

-

Detection: UV detection at a wavelength of ~210 nm.

-

Flow Rate: 1.0 mL/min.

Applications in Drug Development

Methyl 3-(1H-imidazol-4-yl)propanoate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its primary utility lies in its role as a precursor to compounds targeting histamine receptors.

Intermediate for Histamine Receptor Ligands

The 3-(1H-imidazol-4-yl)propyl moiety is a common structural feature in many histamine H1, H2, and H3 receptor ligands. Methyl 3-(1H-imidazol-4-yl)propanoate can be readily converted to the corresponding alcohol, aldehyde, or amine, which can then be further elaborated to introduce the desired pharmacophoric elements for receptor binding.

For example, reduction of the ester to the corresponding alcohol, 3-(1H-imidazol-4-yl)propanol, provides a key intermediate for the synthesis of various histamine H3 receptor antagonists. These antagonists are of significant interest for the treatment of a range of neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.

Conclusion

Methyl 3-(1H-imidazol-4-yl)propanoate is a versatile and valuable building block in medicinal chemistry. This guide has provided a detailed and practical overview of its synthesis, purification, and characterization, grounded in established chemical principles. The provided protocols and expert insights are intended to empower researchers to confidently utilize this compound in their drug discovery and development endeavors. A thorough understanding of its properties and reactivity will undoubtedly facilitate the design and synthesis of novel therapeutic agents.

References

Sources

- 1. 31434-93-2 | 3-(1H-Imidazol-4-YL)-propionic acid methyl ester - Capot Chemical [capotchem.com]

- 2. scbt.com [scbt.com]

- 3. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. CAS#:31434-93-2 | 1H-Imidazole-5-propanoic acid methyl ester | Chemsrc [chemsrc.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to Methyl 3-(1H-imidazol-4-yl)propanoate: Synthesis, Characterization, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on Methyl 3-(1H-imidazol-4-yl)propanoate. It delves into the core chemical and physical properties, provides a detailed methodology for its synthesis and purification, outlines expected spectroscopic signatures for structural verification, and explores its potential applications in the pharmaceutical landscape.

Core Molecular and Physical Properties

Methyl 3-(1H-imidazol-4-yl)propanoate, with the chemical formula C7H10N2O2, has a molar mass of 154.17 g/mol .[1] This compound is a methyl ester derivative of 3-(1H-imidazol-4-yl)propanoic acid, a molecule of interest in medicinal chemistry. The imidazole moiety is a key structural feature in many biologically active compounds.[2]

| Property | Value | Source |

| Molecular Formula | C7H10N2O2 | N/A |

| Molar Mass | 154.17 g/mol | [1] |

| Appearance | Expected to be a solid or oil | N/A |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO | N/A |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate can be efficiently achieved through the Fischer esterification of 3-(1H-imidazol-4-yl)propanoic acid. This method is widely used for the preparation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(1H-imidazol-4-yl)propanoic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

-

Catalyst Addition: To the stirred solution, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) or thionyl chloride (SOCl2) (0.1-0.2 equivalents), at 0 °C. The use of an acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the methanol.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol, 9:1 v/v).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO3). This step is critical to quench the reaction and remove the acid catalyst.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL). The organic layers are then combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Methyl 3-(1H-imidazol-4-yl)propanoate.

Caption: Synthesis workflow for Methyl 3-(1H-imidazol-4-yl)propanoate.

Spectroscopic Analysis for Structural Elucidation

The structural confirmation of the synthesized Methyl 3-(1H-imidazol-4-yl)propanoate relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the known chemical shifts and fragmentation patterns of related compounds.

Caption: Key structural features of Methyl 3-(1H-imidazol-4-yl)propanoate.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the protons in the imidazole ring and the methyl propanoate chain.

-

Imidazole Protons: Two singlets are expected for the protons on the imidazole ring (H-2 and H-5), typically in the range of δ 7.5-8.0 ppm and δ 6.8-7.2 ppm, respectively.

-

Propanoate Chain Protons:

-

A triplet corresponding to the two protons on the α-carbon (adjacent to the imidazole ring) is expected around δ 2.9-3.1 ppm.

-

Another triplet for the two protons on the β-carbon (adjacent to the carbonyl group) should appear around δ 2.6-2.8 ppm.

-

-

Methyl Ester Protons: A sharp singlet for the three protons of the methyl group of the ester is anticipated at approximately δ 3.6-3.7 ppm.[3]

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the downfield region, around δ 172-174 ppm.

-

Imidazole Carbons: The carbons of the imidazole ring will likely resonate in the range of δ 115-140 ppm.

-

Propanoate Chain Carbons: The α- and β-carbons of the propanoate chain are expected to show signals around δ 30-35 ppm and δ 20-25 ppm, respectively.

-

Methyl Ester Carbon: The carbon of the methyl ester group should appear at approximately δ 51-52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1735-1750 cm⁻¹.[4][5]

-

C-O Stretch: An absorption band corresponding to the C-O stretching of the ester group should be observed in the 1170-1200 cm⁻¹ region.[4][5]

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ would indicate the N-H stretch of the imidazole ring.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the propanoate chain and the methyl group will appear around 2850-3000 cm⁻¹.[4][5]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (154.17).

-

Fragmentation Pattern: Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃) resulting in an [M-31]⁺ peak, and the loss of the carbomethoxy group (-COOCH₃) leading to an [M-59]⁺ peak. The imidazole ring can also undergo characteristic fragmentation.

Applications in Drug Development and Research

The imidazole scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs with a wide range of therapeutic applications.[2] Imidazole derivatives are known to exhibit diverse biological activities, making them valuable building blocks in drug discovery.[6]

Methyl 3-(1H-imidazol-4-yl)propanoate, as a derivative of imidazole propionic acid, holds significant potential in pharmaceutical research. Imidazole propionate, a metabolite produced by the gut microbiota, has been implicated in cardiometabolic diseases.[7][8] Studies have shown a correlation between elevated levels of imidazole propionate and conditions such as type 2 diabetes and atherosclerosis.[7][9]

Therefore, Methyl 3-(1H-imidazol-4-yl)propanoate can serve as a valuable tool for researchers in several ways:

-

Chemical Probe: It can be used as a chemical probe to study the biological pathways and molecular targets of imidazole propionate and related metabolites.

-

Starting Material for Synthesis: This compound is an excellent starting material for the synthesis of more complex molecules and potential drug candidates. The ester functionality can be readily modified to introduce other functional groups or to link the molecule to other scaffolds.

-

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of Methyl 3-(1H-imidazol-4-yl)propanoate, researchers can investigate the structure-activity relationships of imidazole-based compounds and optimize their pharmacological properties.

The versatility of the imidazole ring and the reactivity of the methyl ester group make Methyl 3-(1H-imidazol-4-yl)propanoate a compound of high interest for the development of novel therapeutics targeting a range of diseases.

References

-

Advancing Pharmaceutical Research with Imidazole Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

-

Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. (2025). Frontiers in Endocrinology, 16, 1409119. [Link]

-

C7H10N2O2. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Mastrangelo, A., et al. (2023). Imidazole propionate is a driver and therapeutic target in atherosclerosis. Nature Communications, 14(1), 7299. [Link]

-

Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026). Journal of Molecular Structure, 1305, 137633. [Link]

-

Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. (2025). Frontiers in Endocrinology, 16, 1409119. [Link]

-

Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. (n.d.). Doc Brown's Chemistry. Retrieved January 12, 2026, from [Link]

-

Infrared spectrum of methyl propanoate. (n.d.). Doc Brown's Chemistry. Retrieved January 12, 2026, from [Link]

-

INFRARED SPECTRUM OF METHYL PROPANOATE. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. C7H10N2O2 - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imidazole propionate is a driver and therapeutic target in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability Landscape of Methyl 3-(1H-imidazol-4-yl)propanoate: A Technical Guide for Researchers

Foreword: Understanding the Molecule at Hand

Methyl 3-(1H-imidazol-4-yl)propanoate, a key building block in pharmaceutical synthesis, particularly for histamine receptor ligands, presents a unique set of stability challenges and considerations. Its molecular architecture, featuring a reactive methyl ester functional group appended to a robust imidazole core, dictates its behavior under various environmental stressors. This guide provides an in-depth exploration of the stability and optimal storage conditions for this compound, offering a framework for researchers and drug development professionals to ensure its integrity throughout the research and development lifecycle. Our approach is grounded in the principles of chemical kinetics and degradation pathway analysis, providing not just recommendations, but the scientific rationale behind them.

Physicochemical Properties: The Foundation of Stability

Before delving into degradation pathways, it is crucial to understand the intrinsic physicochemical properties of Methyl 3-(1H-imidazol-4-yl)propanoate.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 154.17 g/mol | [1][2] |

| Appearance | Off-White to Pale Yellow Solid | [2] |

| Melting Point | 42-45°C (for hydrochloride salt) | [2] |

| Boiling Point | 328°C | [2] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [2] |

| pKa | ~14.00 (Predicted for the N-H of the imidazole ring) | [2] |

The imidazole ring, being aromatic, is generally stable.[3] However, the presence of the methyl ester group introduces a primary site for hydrolytic degradation. The overall stability of the molecule is therefore a composite of the resilience of the imidazole core and the lability of the ester side chain.

Potential Degradation Pathways: A Proactive Analysis

Forced degradation studies are essential to identify potential degradation products and pathways.[4][5] Based on the structure of Methyl 3-(1H-imidazol-4-yl)propanoate and literature on related compounds, several degradation pathways can be anticipated.

Hydrolytic Degradation

The most probable degradation route for Methyl 3-(1H-imidazol-4-yl)propanoate is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-(1H-imidazol-4-yl)propanoic acid, and methanol. This reaction can be catalyzed by both acid and base.[4]

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate and methanol.

The rate of hydrolysis is significantly influenced by pH. A study on methacholine chloride, another ester-containing compound, demonstrated rapid decomposition at pH values greater than 6, with the rate increasing as the pH rises.[6] Similarly, the stability of an imidazobenzodiazepine-3-carboxylate was shown to be pH-dependent, with structural interconversion occurring between neutral and acidic pH.[7] For Methyl 3-(1H-imidazol-4-yl)propanoate, it is crucial to maintain a pH range that minimizes both acid and base-catalyzed hydrolysis.

Oxidative Degradation

The imidazole ring, while generally stable, can be susceptible to oxidation, particularly in the presence of strong oxidizing agents.[4] Forced degradation studies on daclatasvir, an imidazole-containing drug, revealed that the imidazole moiety is liable to base-mediated autoxidation and can be oxidized by hydrogen peroxide.[8] Potential oxidation products of Methyl 3-(1H-imidazol-4-yl)propanoate could involve the formation of N-oxides or ring-opened derivatives.

Photodegradation

Many imidazole-containing compounds exhibit sensitivity to light.[4][8] Exposure to UV or high-intensity light can lead to the formation of various degradants. A study on imidazole derivatives highlighted their potential for photo-oxidation reactions.[9] Therefore, protection from light is a critical factor in maintaining the stability of Methyl 3-(1H-imidazol-4-yl)propanoate.

Thermal Degradation

Elevated temperatures can induce the degradation of methyl esters. Studies on the thermal decomposition of fatty acid methyl esters have shown that degradation can occur at temperatures as low as 300°C, with the primary reactions being isomerization, hydrogenation, and pyrolysis.[3][10] For Methyl 3-(1H-imidazol-4-yl)propanoate, while significant degradation is unlikely at typical storage temperatures, exposure to high temperatures during processing or handling should be minimized.

Below is a logical workflow for assessing the stability of Methyl 3-(1H-imidazol-4-yl)propanoate.

Caption: A logical workflow for the stability assessment of Methyl 3-(1H-imidazol-4-yl)propanoate.

Recommended Storage and Handling: Preserving Integrity

Based on the potential degradation pathways, the following storage and handling protocols are recommended to ensure the long-term stability of Methyl 3-(1H-imidazol-4-yl)propanoate.

| Parameter | Recommendation | Rationale |

| Temperature | Store at controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. Some suppliers recommend -20°C. | Minimizes thermal degradation and slows down potential hydrolytic and oxidative reactions. |

| Light | Store in a light-resistant container. | Protects against photodegradation, a known pathway for imidazole-containing compounds.[4][8] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the imidazole ring.[4][8] |

| Moisture | Keep container tightly sealed in a dry place. | Prevents hydrolysis of the methyl ester. |

| pH (for solutions) | Maintain solutions at a neutral to slightly acidic pH (e.g., pH 4-6). Avoid strongly acidic or basic conditions. | Minimizes both acid and base-catalyzed hydrolysis of the ester.[6] |

Experimental Protocols for Stability Assessment

To empirically determine the stability of Methyl 3-(1H-imidazol-4-yl)propanoate, a comprehensive stability testing program should be implemented.

Forced Degradation Studies

The objective of forced degradation is to generate degradation products to develop and validate a stability-indicating analytical method.[5][11]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of Methyl 3-(1H-imidazol-4-yl)propanoate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 60°C for 48 hours.

-

Photodegradation: Expose the solid compound and a solution of the compound to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).

-

Analysis: Analyze all stressed samples, along with a control sample, using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of the remaining active ingredient.[12][13]

Methodology:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a PDA detector is recommended.

-

Column: A C18 reverse-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer, pH 4-6) and an organic modifier (e.g., acetonitrile or methanol) should be optimized to achieve good separation of the parent peak from all degradation peaks.

-

Detection: The PDA detector should be used to monitor the chromatograms at multiple wavelengths to ensure peak purity.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12][13]

The following diagram illustrates the key steps in developing a stability-indicating HPLC method.

Sources

- 1. METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE | 31434-93-2 [chemicalbook.com]

- 2. METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE | 31434-93-2 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Effect of pH on the stability of methacholine chloride in solution [pubmed.ncbi.nlm.nih.gov]

- 7. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. biomedres.us [biomedres.us]

- 12. japsonline.com [japsonline.com]

- 13. RP-HPLC method for stability assay of methylparaben and sennosides. [wisdomlib.org]

The Biological Activity of Imidazole Propanoates: A Technical Guide for Researchers

This guide provides an in-depth exploration of the diverse biological activities of imidazole propanoates, a class of compounds gaining significant attention in medicinal chemistry and drug development. From their synthesis to their complex roles in cellular signaling, this document offers a comprehensive technical overview for researchers, scientists, and professionals in the field.

Introduction to Imidazole Propanoates

Imidazole propanoates are a group of organic compounds characterized by an imidazole ring linked to a propanoate moiety. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a common structural motif in a vast array of biologically active molecules, including the amino acid histidine.[1][2] Imidazole propanoates can be of natural origin, such as imidazole propionate (ImP), a metabolite of histidine produced by the gut microbiota, or they can be synthetically derived.[3][4][5]

The unique physicochemical properties of the imidazole ring, including its polarity and ability to participate in hydrogen bonding and coordination chemistry, allow imidazole-containing compounds to interact with a wide range of biological targets.[6][7] This versatility has led to the exploration of imidazole propanoates and other imidazole derivatives for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and metabolic disease treatments.[8][9][10]

Synthesis of Imidazole Propanoates

The synthesis of imidazole propanoates can be achieved through various chemical routes. One common method involves the modification of histidine or related precursors. For instance, 3-(1H-imidazol-4-yl)-propionic acid can be synthesized from urocanic acid via hydrogenation.[11] The esterification of the resulting acid can then be carried out using an alcohol in the presence of an acid catalyst.[11]

Another versatile method for synthesizing substituted imidazoles is the Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.[12] This can be adapted for the synthesis of imidazole propanoate derivatives by using appropriate starting materials.

Below is a generalized workflow for the synthesis of an imidazole propanoate derivative.

Caption: Generalized workflow for the synthesis of imidazole propanoate derivatives.

Diverse Biological Activities of Imidazole Propanoates

Imidazole propanoates exhibit a broad spectrum of biological activities, making them a rich area of investigation for therapeutic development.

Anticancer Activity

Several studies have highlighted the potential of imidazole derivatives as anticancer agents.[6][7][13] The microbial metabolite imidazole propionate (ImP) has been shown to inhibit the proliferation and migration of prostate cancer cells.[14] Mechanistic studies indicate that ImP exerts its effects by upregulating the expression of PDZK1, which in turn inhibits the phosphorylation of the PI3K-AKT signaling pathway.[14]

The anticancer activity of imidazole-containing compounds is often attributed to their ability to modulate various cellular targets, including microtubules, protein kinases, and histone deacetylases.[6][7]

Antimicrobial Activity

Imidazole derivatives have long been recognized for their antimicrobial properties.[15][16][17] The imidazole ring is a core component of widely used antifungal drugs like miconazole and clotrimazole.[17] The antimicrobial activity of imidazole propanoates and other derivatives is influenced by their chemical structure, particularly the nature of the substituents on the imidazole ring.[15] For example, the introduction of lipophilic groups can enhance antibacterial activity.[18]

The mechanism of antimicrobial action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anti-inflammatory Activity

Imidazole propionate has demonstrated anti-inflammatory effects in the context of atopic dermatitis.[3][19][20] Studies have shown that ImP can ameliorate atopic dermatitis-like skin lesions by reducing glucose uptake in cells, which suppresses the production of proinflammatory cytokines and chemokines.[3][20] This effect is mediated through the downregulation of the PI3K and mTORC2 signaling pathways.[3][20]

Role in Cardiometabolic Diseases

The gut microbiota-derived metabolite, imidazole propionate, has been implicated in the pathogenesis of cardiometabolic diseases, including type 2 diabetes and atherosclerosis.[4][5][21] Elevated plasma levels of ImP have been associated with impaired glucose tolerance and insulin signaling.[4][21] The proposed mechanism involves the activation of the p38γ/p62/mTORC1 signaling pathway, which leads to insulin resistance.[4][22]

Furthermore, ImP has been identified as a driver of atherosclerosis.[23] It can induce local inflammation in the aorta and activate systemic innate and adaptive immune responses, contributing to plaque formation.[23]

Neurological Activity

Emerging research suggests that imidazole propionate can cross the blood-brain barrier and modulate brain activity and behavior.[24] Elevated levels of circulating ImP have been linked to altered neuronal gene expression in the hypothalamus and disruptions in GABAergic and glutamatergic signaling, which can lead to stress-related behaviors.[24] Additionally, some imidazole derivatives have been investigated as inhibitors of histamine N-methyltransferase (HMT), an enzyme involved in the metabolism of histamine in the brain.[25][26][27] Inhibition of HMT can lead to the formation of imidazoleacetic acid, which interacts with GABA receptors.[28]

Mechanisms of Action: A Closer Look at Signaling Pathways

The diverse biological effects of imidazole propanoates are underpinned by their interactions with various cellular signaling pathways.

The PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and metabolism. Imidazole propionate has been shown to modulate this pathway in different cellular contexts.

In prostate cancer, ImP inhibits the PI3K/AKT pathway, leading to reduced cell proliferation and migration.[14] Conversely, in the context of insulin resistance, ImP can activate the mTORC1 complex, which impairs insulin signaling.[4]

Caption: The PI3K/AKT/mTOR signaling pathway and the modulatory effects of Imidazole Propionate.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to assess the biological activity of imidazole propanoates.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of imidazole propanoates on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., PC-3 for prostate cancer)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Imidazole propanoate compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the imidazole propanoate compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-cell control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an imidazole propanoate against a bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Imidazole propanoate compound

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Prepare a 2-fold serial dilution of the imidazole propanoate compound in CAMHB in a 96-well plate.

-

Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

-

Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Summary

The following table summarizes the reported biological activities of select imidazole propanoates.

| Compound/Derivative | Biological Activity | Target/Mechanism | Reported Effect | Reference |

| Imidazole Propionate (ImP) | Anticancer | PI3K/AKT Pathway | Inhibits proliferation and migration of prostate cancer cells. | [14] |

| Imidazole Propionate (ImP) | Anti-inflammatory | PI3K/mTORC2 Pathway | Ameliorates atopic dermatitis-like skin lesions. | [3][19][20] |

| Imidazole Propionate (ImP) | Metabolic Regulation | p38γ/p62/mTORC1 Pathway | Impairs insulin signaling and glucose tolerance. | [4][22] |

| Imidazole Propionate (ImP) | Cardiovascular | Inflammation/Immune Activation | Promotes atherosclerosis development. | [23] |

| Imidazole Propionate (ImP) | Neurological | Hypothalamic Activity | Modulates neuronal gene expression and stress-related behaviors. | [24] |

| Various Imidazole Derivatives | Antimicrobial | Cell Membrane/Enzyme Inhibition | Broad-spectrum antibacterial and antifungal activity. | [15][17] |

Future Perspectives and Drug Development

The diverse biological activities of imidazole propanoates make them attractive scaffolds for drug discovery and development.[10][29] Their ability to modulate key signaling pathways involved in cancer, inflammation, and metabolic diseases presents numerous opportunities for the design of novel therapeutics.

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of imidazole propanoate derivatives for specific biological targets.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) profiling: To assess the drug-like properties of lead compounds.

-

In vivo efficacy studies: To validate the therapeutic potential of promising candidates in relevant animal models of disease.

-

Target identification and validation: To elucidate the precise molecular targets of novel imidazole propanoates.

By leveraging the chemical versatility of the imidazole scaffold, researchers can continue to unlock the therapeutic potential of this important class of compounds.

References

-

Microbially produced imidazole propionate impairs prostate cancer progression through PDZK1. PubMed. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. [Link]

-

Imidazole propionate ameliorates atopic dermatitis-like skin lesions by inhibiting mitochondrial ROS and mTORC2. Frontiers. [Link]

-

Imidazole propionate ameliorates atopic dermatitis-like skin lesions by inhibiting mitochondrial ROS and mTORC2. ResearchGate. [Link]

-

Advancing Pharmaceutical Research with Imidazole Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Imidazole propionate ameliorates atopic dermatitis-like skin lesions by inhibiting mitochondrial ROS and mTORC2. PubMed. [Link]

-

The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis. Semantic Scholar. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

-

Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. PubMed Central. [Link]

-

Antimicrobial Properties of New Derivatives of Imidazole. ResearchGate. [Link]

-

Imidazole propionate is a driver and therapeutic target in atherosclerosis. PubMed Central. [Link]

-

Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. PubMed. [Link]

-

Imidazol-4-one-5-propionic acid. Wikipedia. [Link]

-

A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. ResearchGate. [Link]

-

Imidazole and its biological activities: A review. iMedPub. [Link]

-

Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. Frontiers. [Link]

-

The microbial metabolite imidazole propionate modulates hypothalamic activity and stress-induced behaviors. PubMed. [Link]

-

Imidazole Derivatives as a Novel Class of Hybrid Compounds With Inhibitory Histamine N-methyltransferase Potencies and Histamine hH3 Receptor Affinities. PubMed. [Link]

-

Imidazole and its Biological Activities: A Review. Asian Journal of Research in Chemistry. [Link]

-

An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed. [Link]

-

An overview of imidazole and its analogues as potent anticancer agents. PubMed. [Link]

-

Structural requirements of imidazole compounds to be inhibitors or activators of histamine methyltransferase. PubMed. [Link]

-

Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed. [Link]

-

Exploring the therapeutic potentials of peroxisome proliferated receptors family (PPAR). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

-

Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. [Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. [Link]

-

Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]

-

Anticancer activity features of imidazole-based ionic liquids and lysosomotropic detergents: in silico and in vitro studies. ResearchGate. [Link]

-

Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. PubMed Central. [Link]

-

Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present). PubMed. [Link]

-

Therapeutic roles of peroxisome proliferator-activated receptor agonists. PubMed. [Link]

-

Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. PubMed. [Link]

-

Antimicrobial activity of imidazoles. ResearchGate. [Link]

-

Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. MDPI. [Link]

-

Inhibitors of histamine methylation in brain promote formation of imidazoleacetic acid, which interacts with GABA receptors. PubMed. [Link]

-

Histamine N-methyltransferase. Wikipedia. [Link]

-

Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. MDPI. [Link]

-

Peroxisome Proliferator-Activated Receptors (PPARs) May Mediate the Neuroactive Effects of Probiotic Metabolites: An In Silico Approach. MDPI. [Link]

Sources

- 1. imedpub.com [imedpub.com]

- 2. ajrconline.org [ajrconline.org]

- 3. Frontiers | Imidazole propionate ameliorates atopic dermatitis-like skin lesions by inhibiting mitochondrial ROS and mTORC2 [frontiersin.org]

- 4. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases [frontiersin.org]

- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. scialert.net [scialert.net]